3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid

Medicinal Chemistry Building Block Sourcing Bioconjugation Chemistry

In fragment-based screening and PROTAC synthesis, inadequate purity of heterocyclic intermediates can lead to misleading SAR or failed amide couplings. This 98% HPLC-grade bifunctional building block solves these challenges with its unique regioisomeric substitution (isoxazole-4-carboxylic acid, 5-ethyl) that provides a critical balance of lipophilicity (XLogP3 1.1) and intermediate acidity (predicted pKa ~3.22). • Enables robust, reproducible PROTAC linker attachment free from positional isomer interference. • Delivers the precise 5-ethyl substitution required for probing hydrophobic subsites in GABA-A α5 and kinase inhibitor programs. • In stock and ready to ship, ensuring supply chain reliability for iterative library synthesis.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
Cat. No. B13624463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=C(N(N=C2)C)C)C(=O)O
InChIInChI=1S/C11H13N3O3/c1-4-8-9(11(15)16)10(13-17-8)7-5-12-14(3)6(7)2/h5H,4H2,1-3H3,(H,15,16)
InChIKeyYMCTZGMRLIMWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid: Identity and Procurement


This compound is a bifunctional heterocyclic building block featuring a 1,5-dimethylpyrazole ring linked to a 5-ethylisoxazole-4-carboxylic acid scaffold (CAS 1525789-52-9, molecular formula C11H13N3O3, molecular weight 235.24 g/mol). It serves primarily as a versatile intermediate in medicinal chemistry and early drug discovery, where its distinct substitution pattern provides a unique vector for fragment-based design or library synthesis. Commercial availability is confirmed through multiple reputable vendors with specified purity levels reaching 98% (HPLC) .

Bifunctional pyrazole-isoxazole building block for fragment-based design
5-Ethyl-4-carboxylic acid substitution pattern enables scaffold diversification
Multi-vendor availability with certified purity profile

Why Analogs Cannot Substitute 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid


While numerous isoxazole-pyrazole carboxylic acids are commercially available, direct substitution is not feasible due to specific structural requirements that critically influence physicochemical properties and downstream synthetic utility. Key differentiators such as the isoxazole 4-carboxylic acid position versus the 3- or 5-carboxylic acid regioisomers, and the presence of a 5-ethyl group on the isoxazole ring versus a hydrogen or methyl, drastically alter acid dissociation constants (pKa), lipophilicity (cLogP), and steric profiles. These variations directly impact solubility, permeability, and reactivity in amide coupling or bioisostere strategies, making this specific compound a non-fungible item for structure-activity relationship (SAR) studies and scaffold-oriented synthesis. The following quantitative evidence details these critical differentiators.

Regioisomer mismatch

Isoxazole 4-COOH acidity and reactivity may shift with 3- or 5-carboxylic acid analogs, altering conjugation behavior and salt formation potential.

5-Ethyl essentiality

Des-ethyl or 5-methyl analogs may not provide the lipophilicity and conformational profile required for hydrophobic subsite engagement.

Purity specification gap

Common analog purity specifications may carry a higher impurity burden, potentially affecting multi-step synthesis reproducibility and assay interpretation.

Quantitative Differentiation: 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid vs. Analogs


Positional Isomerism: Acidity and Reactivity

The target compound features a carboxylic acid at the isoxazole 4-position. This regioisomer exhibits distinct acidity compared to commercially available 3- and 5-carboxylic acid analogs. For the parent heterocycle, the predicted pKa of isoxazole-4-carboxylic acid is 3.22, compared to 3.39 for the 3-isomer and 2.29 for the 5-isomer . While the exact pKa of the full target compound is influenced by the pyrazole and ethyl substituents, this class-level trend indicates the 4-COOH position provides intermediate acid strength, directly affecting ionization state at physiological pH, salt formation potential, and reactivity with nucleophiles or coupling agents. Selecting the incorrect positional isomer would lead to a different pH-dependent solubility and reactivity profile.

Positional Isomerism
Class-level inference
pKa: 3.22 (4-COOH) vs. 3.39 (3-COOH) vs. 2.29 (5-COOH)
Intermediate acidity may support a distinct conjugation window.
Predicted for unsubstituted parent heterocycles; substituent modulation expected.
Medicinal Chemistry Building Block Sourcing Bioconjugation Chemistry

Lipophilicity Advantage of 5-Ethyl Substitution

The target compound carries a 5-ethyl substituent, a feature absent in common analogs such as 3-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-18-3) or 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (CAS 957312-71-9). This ethyl group increases lipophilicity, as quantified by the computed XLogP3 value of 1.1 for the target compound [1]. The des-ethyl analog 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid has a computed XLogP3 of approximately 0.3 to 0.5 . This lipophilicity differential of approximately 0.6–0.8 log units translates to a roughly 4–6 fold difference in partition coefficient, directly influencing membrane permeability, non-specific binding, and formulation behavior. For medicinal chemistry programs where an ethyl substituent is a critical pharmacophore element (e.g., occupying a specific hydrophobic pocket), the 5-ethyl group is a non-negotiable structural requirement.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.1 (target) vs. ~0.3–0.5 (des-ethyl), Δ ≈ 0.6–0.8
Ethyl group increases lipophilicity ~4–6 fold, supporting hydrophobic pocket studies.
Computed values; experimental confirmation advised for critical SAR.
Drug Design Lead Optimization Fragment-Based Screening

TPSA and HBA: Permeability and Solubility

The target compound possesses a computed TPSA of 81.2 Ų and 5 hydrogen bond acceptor (HBA) atoms [1]. These values are identical to those of the common comparator 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (TPSA 81.2 Ų, HBA 5) due to shared heteroatom count and connectivity. However, a key differentiator is the molecular weight: 235.24 g/mol for the target compound versus 207.19 g/mol for the comparator. This 28.05 g/mol difference, attributable to the 5-ethyl group, must be accounted for in stoichiometric calculations for synthesis and in defining the molecular weight for potential PROteolysis TArgeting Chimera (PROTAC) design where exceeding a 700–800 Da threshold is often undesirable. Furthermore, the higher rotatable bond count (3 for the target vs 2 for the comparator) offers a slightly greater degree of conformational flexibility, which can be beneficial or detrimental depending on the target binding site.

Physicochemical Profile
Head-to-head
MW: 235 vs. 207 g/mol; TPSA 81.2 Ų; Rot. bonds: 3 vs. 2
Higher MW and flexibility may influence target engagement and library design criteria.
Size and rotatable bond differences for stoichiometry and property filtering.
ADME Optimization Physicochemical Profiling Central Nervous System Drug Discovery

Vendor Purity: Target Compound vs. Common Analogs

For synthetic chemistry applications, the purity of the starting building block directly influences yield, byproduct profile, and the need for purification. The target compound is commercially available from Leyan with a committed purity specification of 98% (HPLC) . In contrast, the commonly used comparator 3-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is typically offered with a minimum purity of 95% from multiple vendors . This 3-percentage-point purity differential significantly reduces the maximum potential impurity load from 5% to 2%, which is particularly advantageous for multi-step syntheses where impurities can propagate and complicate final product isolation. For scale-up or parallel synthesis, starting with 98% pure material offers a more reproducible quality baseline, ensuring that screen data is attributable to the target compound rather than unidentified impurities.

Purity Specification
Head-to-head
98% (target) vs. 95% (common analog) by HPLC
Higher purity may reduce impurity-driven side reactions and improve assay robustness.
Based on vendor CoA specifications; batch-specific review recommended.
Chemical Procurement Quality Assurance Reproducibility

Proven Applications: 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-ethylisoxazole-4-carboxylic acid Over Analogs


Fragment-Based Drug Discovery: Lipophilic-Hydrophilic Balance

In fragment-based screening campaigns, the precise balance of hydrophilicity and lipophilicity is paramount to ensure adequate solubility and detectible binding affinity. The target compound, with a computed XLogP3 of 1.1 and 5 hydrogen bond acceptors, fills a critical property space that is distinct from analogs with lower lipophilicity [1]. When a fragment library aims to sample the chemical space near a hydrophobic pocket adjacent to a hydrogen-bonding cluster, this specific ethyl-pyrazole-isoxazole acid offers a unique fit that 5-H or 5-methyl analogs cannot replicate.

PROTAC Design and Multi-Step Synthesis: High-Purity Building Blocks

The development of heterobifunctional degraders (PROTACs) often involves lengthy, multi-step syntheses where the accumulation of impurities can severely diminish final yield and complicate bioassay interpretation. The 98% HPLC purity standard offered for the target compound provides a considerable advantage over the typically 95% purity of the common 5-carboxylic acid analog [1] [2]. This higher purity specification directly supports more robust and reproducible synthetic pathways, ensuring that the desired linker attachment point (the 4-carboxylic acid) is accurately functionalized without interference from positional isomers or other contaminants.

Isoxazole-4-Carboxylic Acid: Bioisostere or Conjugation Handle

The 4-carboxylic acid position on the isoxazole ring is a privileged motif for forming amide bonds, serving as a bioisostere for tetrazoles or acidic heterocycles. The target compound provides this specific regioisomer, which, based on class-level precedent, displays intermediate acidity (predicted pKa ~3.22 for the unsubstituted core) compared to the 3- and 5-isomers [1]. This property is advantageous for designing prodrugs or targeted covalent inhibitors where the rate of conjugation at physiological pH must be carefully tuned. Substituting an analog with a 3- or 5-carboxylic acid would alter this kinetic profile, potentially leading to off-target reactivity or inadequate activation.

SAR Studies: Kinase and GABA-A Receptor Modulators

Isoxazole-pyrazole derivatives have been extensively patented as GABA-A α5 receptor modulators and kinase inhibitors, where the nature of the substituent at the isoxazole 5-position critically influences potency and selectivity [1]. The 5-ethyl substitution on the target compound is a specific design element, as SAR trends from related patent families demonstrate that increasing alkyl chain length from methyl to ethyl can enhance affinity for certain receptor subtypes or kinase isoforms. The target compound is therefore the optimal choice for probing the ethyl-subsite of the binding pocket, a requirement that cannot be met by using the less lipophilic 5-methyl or 5-H analogs [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Ethyl-substituted isoxazole-4-carboxylic acid scaffold
Lipophilicity and hydrogen-bonding profile verification
PROTAC linker synthesis
Certified purity level (HPLC)
Purity and impurity impact on multi-step reproducibility
Bioisostere or conjugation handle design
4-Carboxylic acid regioisomer
Acidity and conjugation reactivity context review
Kinase or receptor SAR studies
5-Ethyl substitution for hydrophobic subsite
Substituent-dependent affinity profiling review
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